Anguinomycin C

Selective cytotoxicity pRB-inactivated transformed cells

Anguinomycin C (C₃₁H₄₆O₄, MW 482.7) is a polyketide natural product isolated from Streptomyces sp. that belongs to the leptomycin-anguinomycin family of CRM1 (XPO1/exportin-1) inhibitors.

Molecular Formula C31H46O4
Molecular Weight 482.7 g/mol
Cat. No. B1241047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnguinomycin C
Synonymsanguinomycin C
Molecular FormulaC31H46O4
Molecular Weight482.7 g/mol
Structural Identifiers
SMILESCC=C(C)CC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(C)C=CC1CC=CC(=O)O1)O
InChIInChI=1S/C31H46O4/c1-9-21(2)19-25(6)30(33)27(8)31(34)26(7)20-23(4)13-10-12-22(3)18-24(5)16-17-28-14-11-15-29(32)35-28/h9-11,13,15-18,20,22,25-28,30,33H,12,14,19H2,1-8H3/b13-10+,17-16+,21-9+,23-20+,24-18-
InChIKeyFUWBLKXIWLBGHS-BPPRCDGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anguinomycin C – Polyketide CRM1 Nuclear Export Inhibitor for Selective Transformed-Cell Targeting Research


Anguinomycin C (C₃₁H₄₆O₄, MW 482.7) is a polyketide natural product isolated from Streptomyces sp. that belongs to the leptomycin-anguinomycin family of CRM1 (XPO1/exportin-1) inhibitors [1]. It was discovered through phenotypic screening for agents that selectively kill pRB-inactivated transformed cells while sparing normal cells [2]. Anguinomycin C covalently binds CRM1 via its α,β-unsaturated δ-lactone, leading to shutdown of CRM1-mediated nuclear protein export at concentrations ≥10 nM [3]. Its established absolute configuration (5R,10R,16R,18S,19R,20S) and completed total synthesis enable structure–activity relationship studies and procurement of well-characterized material [4].

Why Anguinomycin C Cannot Be Substituted with Other CRM1 Inhibitors Without Losing Key Differentiation


Although multiple natural and synthetic CRM1 inhibitors exist — including Leptomycin B, Anguinomycin A, Ratjadone A, and Selinexor (KPT-330) — they are not interchangeable for research or procurement. Each member of this class differs in its transformed-cell selectivity window, covalent binding kinetics, structural scaffold, and synthetic tractability [1]. Leptomycin B, the most widely used natural CRM1 inhibitor, exhibits high toxicity toward normal cells, which led to its clinical failure [2]. Anguinomycin C, by contrast, is documented to show lower toxicity toward normal cells relative to Leptomycin B while retaining picomolar potency against pRB-inactivated transformed cells [3]. Simple substitution risks losing this selectivity profile and invalidates comparative experimental conclusions. The quantitative evidence below substantiates these differentiation points.

Anguinomycin C – Quantitative Differentiation Evidence Against Closest CRM1 Inhibitor Comparators


Transformed-Cell Selectivity: Anguinomycin C Induces Cell Death in pRB-Inactivated Cells vs. Growth Arrest in Normal Cells — A Dichotomy Not Reported for Leptomycin B

Anguinomycin C displays a functional dichotomy: it induces cell death in pRB-inactivated transformed cells while causing only growth arrest (cytostasis) in normal cells [1]. This selectivity was demonstrated across cells transformed by HPV E7, adenovirus E1A, and SV40 large T antigen. In contrast, Leptomycin B was reported to be too toxic to normal cells, contributing to its clinical failure [2]. The anguinomycins are active at picomolar concentrations against transformed lines, with effects observed at 0.1–1 ng/mL [3].

Selective cytotoxicity pRB-inactivated transformed cells tumor suppressor

CRM1-Mediated Nuclear Export Shutdown: Anguinomycin C Matches or Exceeds the Potency of a Truncated Synthetic Analogue by ≥2.5-Fold

In a unified study, Anguinomycin C achieved shutdown of CRM1-mediated nuclear protein export at concentrations above 10 nM, as measured by immunofluorescence localization of Rio2 kinase [1]. A truncated α,β-unsaturated lactone analogue (compound 4) lacking much of the polyketide chain retained inhibition only above 25 nM [1]. This ≥2.5-fold potency advantage demonstrates that the full polyketide scaffold of Anguinomycin C contributes meaningfully to CRM1 binding and functional inhibition.

CRM1 inhibition nuclear export immunofluorescence structure–activity relationship

Structural Basis for Inhibition: Anguinomycin C Docked into CRM1 X-Ray Structures Reveals Key Binding Interactions Comparable to Leptomycin B

Anguinomycin C and Leptomycin B were both modeled into CRM1 X-ray crystal structures, revealing that both compounds occupy the nuclear export signal (NES)-binding groove and undergo CRM1-mediated lactone hydrolysis to form covalent adducts [1]. This modeling confirmed that the anguinomycin scaffold engages the same critical CRM1 residues as Leptomycin B, but the distinct polyketide chain length and methylation pattern of Anguinomycin C provide a structurally differentiable pharmacophore [2]. Crystal structures of CRM1 bound to the related inhibitors Leptomycin B, Anguinomycin A, and Ratjadone A at 1.8–2.0 Å resolution provide the structural framework for these comparisons [3].

Molecular modeling CRM1 crystal structure covalent inhibitor lactone hydrolysis

Synthetic Accessibility Advantage: Anguinomycin C Total Synthesis Yields Well-Characterized Material with Defined Absolute Configuration

A complete total synthesis of Anguinomycin C has been achieved, establishing its absolute configuration as (5R,10R,16R,18S,19R,20S) [1]. The modular synthetic route employs key transformations — Jacobsen Cr(III)-catalyzed enantioselective Hetero-Diels–Alder reaction, Negishi stereoinversion cross-coupling, Evans syn-aldol, and B-alkyl Suzuki–Miyaura coupling — that enable analog generation [2]. By contrast, many other leptomycin-family members (e.g., Kazusamycin B, Leptolstatin) lack a fully reported total synthesis with defined absolute stereochemistry, limiting their utility as characterized chemical probes.

Total synthesis absolute configuration Negishi coupling Hetero-Diels–Alder

Potency Relative to the Clinical CRM1 Inhibitor Selinexor: Anguinomycin C Operates in a Distinct nM Potency Range Supporting Different Experimental Use Cases

Selinexor (KPT-330), an FDA-approved CRM1 inhibitor, exhibits a median relative IC50 of 123 nM (range 13 nM to >10 μM) across pediatric cancer cell lines [1]. Anguinomycin C shuts down CRM1-mediated nuclear export at ≥10 nM, placing it approximately one order of magnitude more potent than the median Selinexor IC50 [2]. However, Selinexor is orally bioavailable and clinically approved, whereas Anguinomycin C is a natural product tool compound. This potency differential defines distinct application niches: Anguinomycin C for mechanistic studies requiring maximal CRM1 inhibition at low concentrations; Selinexor for translational studies modeling clinical dosing.

KPT-330 selinexor CRM1 inhibitor potency tool compound

Anguinomycin C – Evidence-Backed Research and Industrial Application Scenarios


Mechanistic Studies of CRM1-Dependent Nuclear Export Where Maximal Target Engagement Is Required

Anguinomycin C achieves complete shutdown of CRM1-mediated nuclear protein export at concentrations ≥10 nM in immunofluorescence-based assays [1]. This low-nM potency makes it an ideal positive control for experiments requiring full CRM1 inhibition, such as validating nuclear export dependencies of candidate cargo proteins or benchmarking novel CRM1 inhibitors. Its defined absolute configuration and synthetic availability ensure reproducible dosing [2].

Selective Cytotoxicity Research in pRB-Deficient Cancer Models Requiring Normal Cell Sparing

In pRB-inactivated cancer models, Anguinomycin C induces cell death at picomolar concentrations while causing only reversible growth arrest in normal fibroblasts and primary glial cells [1]. This selectivity profile directly addresses the normal-cell toxicity limitation of Leptomycin B [2]. Researchers studying synthetic lethality in RB1-mutant cancers or HPV-driven malignancies can use Anguinomycin C as a probe to dissect pRB-dependent survival mechanisms without confounding general cytotoxicity.

Structure–Activity Relationship (SAR) Programs Leveraging the Established Anguinomycin C Scaffold

The complete total synthesis of Anguinomycin C, with its modular construction via Hetero-Diels–Alder, Negishi, aldol, and Suzuki–Miyaura couplings, provides a validated platform for analog generation [1]. Docking models into CRM1 crystal structures have mapped the key pharmacophoric elements, enabling rational design of derivatives with potentially improved selectivity or pharmacokinetic properties [2]. Medicinal chemistry groups can procure Anguinomycin C as a reference standard and use its synthetic blueprint to explore chemical space around the leptomycin-anguinomycin pharmacophore.

Comparative CRM1 Inhibitor Profiling to Differentiate Natural Product vs. Clinical-Stage Inhibitor Pharmacology

Anguinomycin C provides a natural-product benchmark for head-to-head comparisons with clinical CRM1 inhibitors such as Selinexor. Its CRM1 inhibition threshold (~10 nM) is substantially lower than the median Selinexor IC50 (123 nM), while its covalent, lactone-hydrolysis-dependent mechanism differs from Selinexor's slowly reversible binding [1]. These pharmacological differences enable researchers to dissect mechanism-dependent effects on nuclear transport kinetics, apoptosis induction, and resistance emergence in defined cell systems [2].

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